molecular formula C25H22O B14195908 1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl- CAS No. 917980-47-3

1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-

Cat. No.: B14195908
CAS No.: 917980-47-3
M. Wt: 338.4 g/mol
InChI Key: MKXJSSDGRSUALW-UHFFFAOYSA-N
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Description

1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- is an organic compound belonging to the class of ketones It features a pentanone backbone with a binaphthyl group attached at the third position

Preparation Methods

The synthesis of 1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- typically involves the following steps:

    Friedel-Crafts Acylation: This method involves the acylation of a binaphthyl compound with a pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

    Oxidation: Another method involves the oxidation of a precursor alcohol using oxidizing agents like chromium trioxide or potassium permanganate to yield the desired ketone.

Chemical Reactions Analysis

1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The binaphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic reagents: Nitric acid, halogens.

Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted binaphthyl derivatives.

Scientific Research Applications

1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- involves its interaction with molecular targets such as enzymes and receptors. The binaphthyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- can be compared with other similar compounds, such as:

    1-Phenyl-1-pentanone: This compound has a phenyl group instead of a binaphthyl group and exhibits different chemical and biological properties.

    1-Pentanone, 4-methyl-1-phenyl-2-(1-pyrrolidinyl): This compound features a pyrrolidinyl group, leading to distinct reactivity and applications.

The uniqueness of 1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- lies in its binaphthyl group, which imparts unique steric and electronic properties, making it valuable for specific research applications.

Properties

CAS No.

917980-47-3

Molecular Formula

C25H22O

Molecular Weight

338.4 g/mol

IUPAC Name

1-(3-naphthalen-1-ylnaphthalen-2-yl)pentan-1-one

InChI

InChI=1S/C25H22O/c1-2-3-15-25(26)24-17-20-11-5-4-10-19(20)16-23(24)22-14-8-12-18-9-6-7-13-21(18)22/h4-14,16-17H,2-3,15H2,1H3

InChI Key

MKXJSSDGRSUALW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=CC=CC=C2C=C1C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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